molecular formula C11H14FNO2 B564151 ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate CAS No. 104880-99-1

ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate

Cat. No.: B564151
CAS No.: 104880-99-1
M. Wt: 211.236
InChI Key: GUJHMYPTDMVWHD-JTQLQIEISA-N
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Description

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate typically involves the esterification of (2S)-2-amino-3-(3-fluorophenyl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of ethyl (2S)-2-nitro-3-(3-fluorophenyl)propanoate.

    Reduction: Formation of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanol.

    Substitution: Formation of ethyl (2S)-2-amino-3-(3-chlorophenyl)propanoate or ethyl (2S)-2-amino-3-(3-bromophenyl)propanoate.

Scientific Research Applications

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or activation of biological pathways, depending on the target.

Comparison with Similar Compounds

Ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate: Similar structure but with the fluorine atom at the para position.

    Ethyl (2S)-2-amino-3-(2-fluorophenyl)propanoate: Similar structure but with the fluorine atom at the ortho position.

    Ethyl (2S)-2-amino-3-(3-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(3-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJHMYPTDMVWHD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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